molecular formula C2H6ClNOS B6283238 2-chloroethane-1-sulfinamide CAS No. 40454-83-9

2-chloroethane-1-sulfinamide

Cat. No.: B6283238
CAS No.: 40454-83-9
M. Wt: 127.6
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Description

2-Chloroethane-1-sulfinamide ( 40454-83-9) is a chemical compound with the molecular formula C₂H₆ClNOS and a molecular weight of 127.59 g/mol . This chiral sulfinamide is of significant interest in organic and medicinal chemistry research, primarily for its role as a versatile synthetic intermediate and chiral auxiliary. Sulfinamides, as a class of compounds, are highly valued in asymmetric synthesis for the preparation of enantiopure nitrogen-containing molecules . They are widely used as precursors to sulfinimines, which are key intermediates for accessing a diverse range of chiral targets, including α-branched amines, α- and β-amino acids, amino alcohols, and aziridines . The research applications of this compound may leverage its reactive chloroethyl chain, which can be further functionalized, and its sulfinamide group, which can act as a chiral directing group or a masked amine. Chlorine-containing compounds like this one are fundamental in pharmaceutical research, with many approved drugs featuring chlorine atoms critical to their biological activity . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

40454-83-9

Molecular Formula

C2H6ClNOS

Molecular Weight

127.6

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 Chloroethane 1 Sulfinamide

Direct Synthesis Approaches for Primary Sulfinamides (R-S(O)-NH2)

Direct synthesis methods are the most common strategies for the preparation of primary sulfinamides. These approaches build the R-S(O)-NH2 core through the formation of the sulfur-nitrogen bond or by oxidation of a suitable precursor.

A cornerstone of sulfinamide synthesis is the formation of the S-N bond by the reaction of a nitrogen nucleophile with a sulfur(IV) electrophile. nih.gov

A versatile and modern approach to sulfinamides involves the use of organometallic reagents in conjunction with a sulfur dioxide surrogate. nih.govub.eduarizona.edu This method avoids the handling of gaseous and toxic sulfur dioxide. ub.edu A common surrogate is the DABCO·(SO2)2 adduct, known as DABSO, which is an air-stable and easy-to-handle solid. ub.edu

The general procedure involves the addition of an organometallic reagent, such as a Grignard or organolithium reagent, to DABSO. ub.edu This reaction forms a metal sulfinate salt in situ. nih.govub.edu The sulfinate is then activated by treatment with a reagent like thionyl chloride (SOCl2) to generate a reactive sulfinyl chloride intermediate. nih.govub.edu This intermediate is not isolated but is immediately trapped with an amine nucleophile to furnish the desired sulfinamide. nih.govub.edu A broad range of organometallic reagents, including aryl, heteroaryl, and alkyl systems, are compatible with this process. ub.eduarizona.edu

The final amination step can be performed with various nitrogen nucleophiles, including primary and secondary amines, anilines, amides, carbamates, and ammonia (B1221849). ub.edu The use of aqueous ammonia is particularly relevant for the synthesis of primary sulfinamides. ub.edu This one-pot process is typically conducted at room temperature and offers good yields, ranging from 32% to 83%, with a relatively short reaction time of about 1.5 hours. nih.govub.edu

The reaction of sulfinyl chlorides (R-SOCl) with ammonia or its equivalents is a classical and direct method for the synthesis of primary sulfinamides. ub.edu Sulfinyl chlorides can be prepared from the corresponding sulfinic acids or their salts.

Once the sulfinyl chloride is obtained, it is reacted with a source of ammonia. This can be aqueous ammonia, often in a biphasic system with an organic solvent like ethyl acetate (B1210297) at low temperatures (e.g., 0 °C), to yield the primary sulfinamide. ub.edu This method is straightforward but can be limited by the availability and stability of the requisite sulfinyl chlorides.

The oxidation of sulfenamides (R-S-NH2) provides another direct route to sulfinamides. sigmaaldrich.comtus.ac.jp This method is advantageous as it starts from a different class of sulfur-nitrogen compounds. Sulfenamides can be prepared from the reaction of sulfenyl chlorides with amines. organic-chemistry.org

The oxidation of sulfenamides to sulfinamides can be achieved using various oxidizing agents. A notable example is the use of hydrogen peroxide (H2O2) in the presence of a chiral Brønsted acid catalyst, which can lead to the formation of chiral sulfinamides with high enantioselectivity. sigmaaldrich.comnih.gov Another effective oxidizing system is meta-chloroperoxybenzoic acid (m-CPBA) in the presence of potassium fluoride (B91410) (KF) in a mixture of acetonitrile (B52724) and water. tus.ac.jp This system allows for a fast and efficient oxidation at 0°C, preventing overoxidation to the corresponding sulfonamide. tus.ac.jp The oxidation of sulfenamides can occur at either the nitrogen or sulfur atom, but under controlled conditions, selective oxidation at the sulfur atom leads to the desired sulfinamide.

A novel and efficient method for the direct synthesis of unprotected primary sulfinamides from thiols (-SH) has been developed utilizing an iron-catalyzed reaction. ucl.ac.ukorganic-chemistry.orggoogle.com This approach is particularly attractive due to the use of an inexpensive and benign iron catalyst. thieme-connect.de

The reaction involves the selective transformation of a thiol to a sulfinamide by the direct transfer of an oxygen atom and a free amino (-NH2) group in a single step. ucl.ac.ukgoogle.com A key reagent in this process is a bench-stable hydroxylamine-derived species, such as O-pivaloyl hydroxylamine (B1172632) triflic acid (PivONH3OTf), which acts as both the oxidant and the source of the amino group. organic-chemistry.org The reaction is typically carried out under mild conditions and demonstrates broad functional group tolerance. ucl.ac.ukgoogle.com Mechanistic studies suggest that an alcoholic solvent can serve as the oxygen atom donor. ucl.ac.uk This method represents a significant advancement as it forms two new bonds (S=O and S-N) chemoselectively in one operation. ucl.ac.uk

S-N Bond Formation via Nucleophilic Attack on Sulfur(IV) Electrophiles.

Functional Group Interconversions on Existing Sulfinamides to Introduce the Chloroethyl Group

The synthesis of 2-chloroethane-1-sulfinamide could hypothetically proceed through the modification of a pre-existing sulfinamide by introducing a 2-chloroethyl group. This would fall under the category of functional group interconversion (FGI). chemrxiv.orgnih.gov FGIs are fundamental transformations in organic synthesis that convert one functional group into another through processes like substitution, addition, elimination, reduction, or oxidation. chemrxiv.org

However, the direct chloroethylation of a primary sulfinamide at the carbon atom adjacent to the sulfur is not a well-documented synthetic route in the reviewed literature. The alkylation of sulfinamides typically presents challenges regarding regioselectivity, with potential for reaction at either the nitrogen or sulfur atom. Research in this area has often focused on N-alkylation or S-alkylation to produce N-substituted sulfinamides or sulfoximines, respectively, rather than modification of the carbon skeleton of the R-group. For instance, the use of bulky N-protecting groups on the sulfinamide has been explored to direct alkylation to the sulfur atom.

While methods for the alkylation of related sulfur compounds like sulfonamides are known, the specific functional group interconversion to introduce a chloroethyl group onto the carbon backbone of a simple primary sulfinamide is not a commonly reported strategy. ucl.ac.ukgoogle.com Therefore, the direct synthesis approaches outlined in section 2.1 are the more established and reliable methods for obtaining compounds such as this compound.

Halogenation of Sulfinamides

The halogenation of sulfinamides serves as a key step in the synthesis of various sulfur-containing compounds. nih.gov This process typically involves the reaction of a sulfinamide with a halogenating agent to form a sulfonimidoyl chloride intermediate. nih.gov For instance, N-chlorosuccinimide (NCS) has been effectively used as a halogenating agent in the synthesis of sulfonimidamides from sulfinamides. nih.gov The reaction proceeds through the in situ formation of a sulfonimidoyl chloride, which can then react with various nucleophiles. nih.gov While a direct application to this compound is not explicitly detailed in the provided context, this general methodology is a plausible route for its derivatization.

Different halogenating agents exhibit varying degrees of reactivity and substrate scope. For example, while tert-butyl hypochlorite (B82951) is a widely used reagent, its explosive nature is a significant drawback. beilstein-journals.org Other reagents like chlorine are preferred for N-alkyl sulfinamides, whereas N-chlorobenzotriazole can be less effective with bulky amines. beilstein-journals.org The choice of solvent also plays a crucial role; for instance, the reaction of N-benzoyl sulfinamide with chloramine-T in toluene (B28343) exclusively yields the sulfonimidoyl chloride, while in acetonitrile, a mixture of the chloride and the corresponding sulfonimidamide is obtained. beilstein-journals.org

Modification of Sulfinamide Side Chains

The modification of sulfinamide side chains is a versatile strategy for synthesizing a diverse range of sulfinamide derivatives. This approach allows for the introduction of various functional groups, thereby tuning the molecule's properties for specific applications. While direct examples of modifying the 2-chloroethyl side chain of this compound are not provided, the general principles of side-chain modification in sulfinamide chemistry are well-established.

For example, the synthesis of 2-((Pyridin-2-ylmethyl)amino)ethane-1-sulfonamide involves the reaction of pyridin-2-ylmethylamine with 2-chloroethane-1-sulfonamide. smolecule.com This reaction proceeds via sulfonylation followed by N-alkylation to introduce the pyridin-2-ylmethyl group. smolecule.com This highlights how the core sulfinamide structure can be elaborated through reactions at the nitrogen atom, a common strategy in sulfinamide chemistry.

Reductive Pathways for Sulfonyl Chlorides Bearing the 2-Chloroethyl Moiety to Form Sulfinamides

A significant pathway for the synthesis of sulfinamides involves the reduction of the corresponding sulfonyl chlorides. nih.gov This method is particularly advantageous as it often starts from readily available sulfonyl chlorides.

Reduction of 2-Chloroethanesulfonyl Chloride to this compound

The direct reduction of 2-chloroethanesulfonyl chloride presents a viable route to this compound. Research has demonstrated that sulfonyl chlorides can be reduced to sulfinamides in a one-pot procedure. nih.gov This process typically involves an in situ reduction of the sulfonyl chloride. nih.gov For example, a method using triphenylphosphine (B44618) as the reducing agent in the presence of an amine and triethylamine (B128534) has been developed for the synthesis of various sulfinamides from their corresponding sulfonyl chlorides. nih.gov A key factor for success in this reaction is the order of addition of the reagents; adding a solution of triphenylphosphine and the amine to a mixture of the sulfonyl chloride and triethylamine was found to be optimal. nih.gov

Another approach involves the reduction of the sulfonyl chloride to a sulfinate, which can then be converted to the sulfinamide. For instance, treatment of 1-chloroethanesulfonyl chloride with sodium sulfite (B76179) followed by acidification yields 1-chloroethanesulfinic acid. cdnsciencepub.com This sulfinic acid can then, in principle, be converted to the desired sulfinamide.

Strategies for Stereoselective Synthesis of Enantioenriched this compound

The synthesis of enantioenriched sulfinamides is of great importance due to their application as chiral auxiliaries and their presence in bioactive molecules. acs.orgnih.gov Several strategies have been developed to control the stereochemistry at the sulfur atom.

Chiral Auxiliary Approaches for Sulfinamide Stereocenter Construction

The use of chiral auxiliaries is a well-established and widely employed method for the synthesis of chiral sulfinamides with high enantioselectivity. researchgate.netacs.org This approach typically involves reacting a prochiral sulfinylating agent with a chiral auxiliary, separating the resulting diastereomers, and then removing the auxiliary to obtain the enantioenriched sulfinamide.

A variety of chiral auxiliaries have been utilized in sulfinamide synthesis. researchgate.netnih.govacs.org For instance, quinine (B1679958) has been demonstrated as an effective chiral auxiliary for the asymmetric synthesis of a range of N-alkyl sulfinamides, affording products in good yields and with excellent enantioselectivity. researchgate.net An advantage of this method is the potential for recovery and recycling of the chiral auxiliary. researchgate.net Other notable chiral auxiliaries include amino indanols and tert-butanesulfinamide, the latter of which was introduced by Ellman and has seen extensive use in the asymmetric synthesis of amines. nih.govillinois.edu The tert-butanesulfinyl group is highly stereodirecting and can be easily removed under mild conditions. nih.gov

The general strategy involves the condensation of a chiral auxiliary, often an alcohol or an amine, with a sulfinyl chloride to form diastereomeric sulfinates or sulfinamides. illinois.edu These diastereomers can then be separated by crystallization or chromatography. Subsequent nucleophilic substitution at the sulfur center with an appropriate reagent proceeds with inversion of configuration, allowing for the synthesis of the desired enantiomerically pure sulfinamide. illinois.edu

Asymmetric Catalysis in Sulfinamide Synthesis

Asymmetric catalysis offers a more atom-economical and efficient alternative to stoichiometric chiral auxiliaries for the synthesis of enantioenriched sulfinamides. acs.orgacs.org This area has seen significant development, with various catalytic systems being reported.

One notable example is the copper-catalyzed asymmetric addition of aryl boroxines to sulfinylamines, which provides access to a series of chiral aryl sulfinamides in a single step. acs.orgnih.gov This method utilizes a newly developed Xuphos ligand, and DFT calculations have shown that the migratory insertion step is crucial for determining the enantioselectivity. acs.orgnih.gov

Another approach involves the use of anionic stereogenic-at-cobalt(III) complexes to catalyze the asymmetric synthesis of chiral sulfinamides. nih.gov This method proceeds through chiral sulfinimidoyl iodide intermediates, which undergo enantiospecific nucleophilic substitution with water to yield a diverse range of enantioenriched sulfinamides. nih.gov Furthermore, iron catalysis has been employed for the direct synthesis of primary sulfinamides from free thiols using a protected hydroxylamine derivative as both the nitrogen source and the oxidant. acs.org These catalytic methods represent a significant advancement in the field, enabling the synthesis of chiral sulfinamides with high efficiency and enantioselectivity under mild conditions. acs.org

Considerations for Scalable and Industrially Relevant Syntheses of this compound

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a thorough evaluation of several critical factors to ensure the process is economically viable, safe, and efficient. While specific industrial synthesis protocols for this compound are not extensively detailed in publicly available literature, general principles for the scalable production of related sulfinamides and sulfonamides provide a framework for the key considerations.

A prevalent and logical approach for the synthesis of this compound involves the use of 2-chloroethanesulfonyl chloride as a starting material. solubilityofthings.comlookchem.com This precursor is a known reactive intermediate utilized in the production of various organic compounds, including pharmaceuticals. lookchem.com The general strategy would likely involve the controlled reaction of 2-chloroethanesulfonyl chloride with an ammonia source. However, the scalability of this and other potential routes hinges on several core industrial considerations.

Key Industrial Considerations:

Cost and Availability of Starting Materials: The economic feasibility of the synthesis is heavily dependent on the price and accessibility of the primary precursor, 2-chloroethanesulfonyl chloride, and any necessary reagents and catalysts. Processes that utilize readily available, low-cost commodity chemicals are favored for industrial applications. ucl.ac.uk

Reaction Efficiency and Yield: Maximizing the yield of the desired product is paramount. This involves optimizing reaction conditions such as temperature, pressure, reaction time, and the nature of the solvent. For instance, a thesis studying the reactions of 2-chloroethanesulfonyl chloride highlights that reaction conditions can be designed to favor specific products. rit.edu

Process Safety: The handling of reactive and potentially hazardous materials is a major concern in large-scale synthesis. 2-Chloroethanesulfonyl chloride is known to be a severe skin and eye irritant and is sensitive to moisture, reacting with water to produce corrosive hydrogen chloride gas. lookchem.comwikipedia.org Therefore, robust safety protocols and specialized equipment are necessary to manage these risks.

Solvent Selection and Recovery: The choice of solvent is critical. Ideal industrial solvents are effective, non-reactive with the reagents, inexpensive, and environmentally benign. Furthermore, the ability to recover and recycle the solvent is a key factor in reducing costs and minimizing environmental impact. Solvents like toluene, methylene (B1212753) chloride, and N,N-dimethylformamide (DMF) are often used in related syntheses. google.com

Purification and Isolation: The method of product purification must be efficient and scalable. Chromatography, while common in laboratory settings, is often too expensive and time-consuming for large-scale industrial production. Alternative methods such as crystallization, extraction, and distillation are generally preferred. The physical state and solubility of this compound would dictate the most appropriate purification strategy.

Waste Management: Industrial chemical processes generate waste streams that must be managed responsibly. Environmentally friendly or "green" chemistry principles are increasingly important, favoring reactions that minimize waste and produce non-toxic byproducts.

Plausible Scalable Synthetic Route

A plausible route for the industrial synthesis of this compound is the direct amination of 2-chloroethanesulfonyl chloride. This reaction would involve treating the sulfonyl chloride with ammonia in a suitable solvent system. The reaction must be carefully controlled to prevent side reactions, such as the formation of the corresponding sulfonamide.

Below is a data table outlining hypothetical, yet plausible, parameters for a scalable synthesis based on general knowledge of sulfonyl chloride reactions.

Table 1: Plausible Parameters for Scalable Synthesis of this compound

Parameter Value/Condition Rationale & Considerations
Starting Material 2-Chloroethanesulfonyl chloride A key reactive intermediate for introducing the 2-chloroethanesulfonyl group. solubilityofthings.com
Reagent Anhydrous Ammonia (gas or solution in an organic solvent) Direct source of the primary amine needed for sulfinamide formation. researchgate.net
Solvent Aprotic solvent (e.g., Toluene, Dichloromethane) Prevents reaction of the sulfonyl chloride with protic solvents like water or alcohols. google.com
Temperature Low temperature (e.g., -10°C to 10°C) To control the reactivity of the sulfonyl chloride and minimize side product formation. rit.edu
Stoichiometry Excess ammonia To drive the reaction to completion and neutralize the HCl byproduct.

| Work-up/Purification | 1. Filtration of ammonium (B1175870) chloride byproduct2. Solvent evaporation3. Crystallization or distillation | Standard industrial techniques to isolate and purify the final product. |

Comparison of Potential Synthetic Strategies

While direct amination of the sulfonyl chloride is a strong candidate, other strategies for forming sulfinamides exist. The choice of the optimal industrial process depends on a comparative analysis of these methods.

Table 2: Comparison of Potential Industrial Synthetic Strategies for this compound

Synthetic Strategy Description Advantages for Industrial Scale Disadvantages for Industrial Scale
Direct Amination of Sulfonyl Chloride Reaction of 2-chloroethanesulfonyl chloride with ammonia. researchgate.net Potentially a one-step synthesis from a known precursor. Requires careful control of a highly reactive and moisture-sensitive starting material. lookchem.com
In-situ Reduction of Sulfonyl Chloride Reduction of the sulfonyl chloride in the presence of an amine source. Avoids the isolation of potentially unstable sulfinyl chloride intermediates. May require expensive reducing agents and complex reaction mixtures, complicating purification.
Oxidation of Thiol Derivatives Oxidation of a corresponding 2-chloroethanethiol (B1616227) derivative in the presence of an amine source. Utilizes potentially less hazardous starting materials than sulfonyl chlorides. Can be a multi-step process and may require specific and potentially costly oxidizing agents.

| From Sulfinyl Chlorides | Generation of 2-chloroethanesulfinyl chloride followed by reaction with ammonia. | A direct and well-established method for forming sulfinamides. | Sulfinyl chlorides are often unstable and difficult to handle, making their large-scale use challenging. organic-chemistry.org |

Reactivity and Reaction Mechanisms of 2 Chloroethane 1 Sulfinamide

Reactivity at the Chloroethyl Moiety

The carbon-chlorine bond in the chloroethyl group is polarized, rendering the carbon atom attached to the chlorine electrophilic and susceptible to attack by nucleophiles. This reactivity is central to substitution and elimination reactions.

Elimination Reactions Leading to Ethenesulfinamide

In the presence of a strong, sterically hindered base, 2-chloroethane-1-sulfinamide can undergo an elimination reaction, specifically a dehydrohalogenation, to form ethenesulfinamide. wikipedia.org This reaction, typically following an E2 (Elimination Bimolecular) mechanism, involves the removal of a proton from the carbon adjacent to the chloro-substituted carbon (the β-carbon) and the simultaneous departure of the chloride ion. amazonaws.comlibretexts.org

The E2 mechanism is a concerted process where the base abstracts the proton, the C-H bond breaks, a new π-bond forms between the carbon atoms, and the C-Cl bond breaks. amazonaws.com For this to occur efficiently, the β-hydrogen and the chlorine leaving group must be in an anti-periplanar conformation. amazonaws.com Strong bases, such as potassium tert-butoxide, are often used to promote elimination over the competing SN2 substitution reaction. wikipedia.orgmasterorganicchemistry.com The analogous reaction of 2-chloroethanesulfonyl chloride with a base like triethylamine (B128534) yields the corresponding ethenesulfonamide, supporting the feasibility of this pathway for the sulfinamide analogue. rit.edurit.edu

Intramolecular Cyclization Pathways Involving the Chloroethyl Group and the Sulfinamide Nitrogen or Sulfur

The presence of both a nucleophilic center (the nitrogen or, less commonly, the oxygen or sulfur of the sulfinamide group) and an electrophilic center (the chloro-substituted carbon) within the same molecule allows for the possibility of intramolecular cyclization.

Aziridine Formation: Intramolecular SN2 attack by the sulfinamide nitrogen on the electrophilic carbon bearing the chlorine atom can lead to the formation of a three-membered ring, an N-sulfinyl aziridine. This type of cyclization is a known pathway for related compounds, such as N-(2-chloroethyl) ureas and sulfonamides. nih.govresearchgate.net The reaction is typically promoted by a base, which deprotonates the nitrogen to increase its nucleophilicity, facilitating the ring-closing displacement of the chloride ion. The synthesis of N-sulfonyl aziridines from precursors like β-amino alcohols or via epoxide ring-opening followed by cyclization are well-established methods that proceed through a similar intramolecular nucleophilic substitution. thieme-connect.comresearchgate.netorganic-chemistry.org

Sultim (Cyclic Sulfinamide) Formation: While less common, intramolecular attack from the sulfinamide oxygen could theoretically lead to a cyclic sulfinate ester. However, the formation of cyclic sulfonamides (sultams) through intramolecular alkylation is a more established parallel. bohrium.comorganic-chemistry.org For example, N-2′-chloroaryl alkanesulfonamides undergo intramolecular ring closure to form benzo-γ-sultams under basic conditions. nih.gov By analogy, if the sulfinamide nitrogen is substituted, preventing it from acting as a nucleophile, cyclization involving other atoms in the sulfinamide group might be possible, although the formation of sultims through this specific pathway is not widely documented.

Reactions at the Sulfinamide Sulfur Center

The sulfur atom in the sulfinamide group is in a moderate oxidation state and is susceptible to oxidation.

Oxidation to 2-Chloroethane-1-sulfonamide

The sulfinamide functional group can be readily oxidized to the corresponding sulfonamide. nih.gov This transformation is a common and high-yielding reaction in organic synthesis. organic-chemistry.org Various oxidizing agents can be employed for this purpose. The oxidation involves the conversion of the sulfur(IV) center in the sulfinamide to a sulfur(VI) center in the sulfonamide. This reaction pathway has been noted in mechanistic studies of electrochemical sulfonamide synthesis, where the sulfinamide is an intermediate that is further oxidized to the final sulfonamide product. acs.org

Reduction to Sulfenamides or Thiols

The reduction of sulfinamides is a fundamental transformation that can lead to either sulfenamides or thiols, depending on the reducing agent and reaction conditions. This reactivity is central to the use of sulfinamides as synthons for other sulfur-containing compounds.

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of cleaving the sulfur-nitrogen bond, ultimately leading to the corresponding thiol after workup. The reaction proceeds through the reduction of the sulfinyl group. For this compound, this would yield 2-chloroethanethiol (B1616227).

Milder reducing agents or different reaction pathways can lead to the formation of sulfenamides. The direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines through oxidative coupling has been extensively studied, highlighting the close relationship between these functional groups. rsc.orgnih.govresearchgate.netrsc.org For instance, copper-catalyzed cross-dehydrogenative coupling of thiols and amines can selectively produce sulfenamides. nih.gov While this is a synthetic route to sulfinamides, the reverse—reduction—can also be achieved, though it is less common as a synthetic strategy.

Ligand Exchange Reactions at the Sulfur Center

The sulfur atom in a sulfinamide is a stereogenic center and can undergo reactions that involve the exchange of substituents. A notable example is the acid-catalyzed "crossover reaction" of sulfinamides. acs.org This reaction demonstrates the dynamic nature of the S-N bond under certain conditions. When two different sulfinamides are subjected to mild acid catalysis, they can exchange their sulfur and nitrogen fragments, resulting in an equilibrium mixture of all possible sulfinamide products. acs.org This process suggests that this compound could participate in similar exchange reactions if mixed with other sulfinamides in the presence of an acid catalyst.

These exchange reactions are thought to proceed through intermediates that allow for the cleavage and reformation of the sulfur-nitrogen and sulfur-carbon bonds. Such reactivity is significant in dynamic combinatorial chemistry, where reversible reactions are used to generate libraries of compounds. acs.org

Reactions at the Sulfinamide Nitrogen Atom

The nitrogen atom of the sulfinamide group is nucleophilic and can participate in a variety of bond-forming reactions.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of a sulfinamide can be alkylated or acylated. N-alkylation can be achieved using various alkylating agents. For example, potassium hydroxide has been shown to promote the selective N-alkylation of chiral sulfinamides. researchgate.net Manganese-catalyzed N-alkylation of sulfonamides using alcohols as alkylating agents has also been developed, a methodology that could potentially be adapted for sulfinamides. acs.org An efficient kinetic resolution of sulfinamides has been realized through an asymmetric N-allylic alkylation, highlighting the reactivity of the nitrogen center. acs.org

N-acylation is also a common transformation. Sulfonamides can be acylated using acid anhydrides or acid chlorides in the presence of a base. nih.gov Metal triflates, such as copper(II) triflate, can catalyze the acylation of sulfonamides. tandfonline.com N-acylsulfonamides can also be synthesized from sulfonamides and N-acylbenzotriazoles in the presence of sodium hydride. semanticscholar.orgresearchgate.net These methods are generally applicable to sulfinamides like this compound, which would yield the corresponding N-acyl derivatives.

ReactionReagentsProduct TypeRef.
N-AlkylationAlkyl Halide, KOHN-Alkyl Sulfinamide researchgate.net
N-Allylic AlkylationMBH Carbonates, HydroquinineN-Allyl Sulfinamide acs.org
N-AcylationAcid Anhydride (B1165640)/Chloride, BaseN-Acyl Sulfinamide nih.gov
N-AcylationN-Acylbenzotriazole, NaHN-Acyl Sulfinamide researchgate.net

Deprotonation and Generation of N-Anions for Further Reactivity

The proton on the nitrogen atom of a primary sulfinamide is acidic and can be removed by a strong base to generate an N-anion. Sulfonamide groups are known to deprotonate upon the addition of basic anionic guests. rsc.orgnih.gov This deprotonation of this compound would generate a nucleophilic anion that can react with a variety of electrophiles. This is a common strategy in the functionalization of related sulfonamides. The resulting anion can participate in alkylation, acylation, and other carbon-carbon and carbon-heteroatom bond-forming reactions, providing a pathway to a diverse range of substituted sulfinamide derivatives.

Condensation Reactions with Aldehydes and Ketones (e.g., Formation of Sulfinyl Imines)

One of the most significant reactions of primary sulfinamides is their condensation with aldehydes and ketones to form N-sulfinyl imines (sulfinimines). rsc.orgnih.govresearchgate.netsigmaaldrich.com This reaction is particularly well-known for tert-butanesulfinamide (Ellman's auxiliary), where the resulting chiral sulfinyl imines are powerful intermediates for the asymmetric synthesis of amines. nih.govsigmaaldrich.com

The condensation is typically carried out in the presence of a dehydrating agent or a Lewis acid, such as titanium(IV) ethoxide (Ti(OEt)₄) or copper(II) sulfate (CuSO₄), to facilitate the removal of water and drive the reaction to completion. nih.govresearchgate.net It is expected that this compound would react similarly with a broad range of aldehydes and ketones to furnish the corresponding 2-chloroethyl-N-sulfinyl imines. These products would themselves be versatile intermediates for further synthetic transformations.

Carbonyl CompoundCatalyst/Dehydrating AgentProductTypical YieldRef.
AldehydesTi(OEt)₄ or CuSO₄N-Sulfinyl aldimineHigh nih.gov
KetonesTi(OEt)₄N-Sulfinyl ketimineGood researchgate.net
AldehydesCs₂CO₃N-Sulfinyl aldimineHigh researchgate.net
Aldehydes/KetonesMicrowave, Ti(OEt)₄N-Sulfinyl imineExcellent organic-chemistry.org

Sigmatropic Rearrangements and Other Pericyclic Reactions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. adichemistry.commsu.eduox.ac.uklibretexts.org Sigmatropic rearrangements are a class of pericyclic reactions involving the migration of a sigma-bond across a π-system. libretexts.org

The rsc.orgnih.gov-sigmatropic rearrangement is a well-known reaction for allylic sulfoxides, a class of compounds structurally related to sulfinamides. nih.govacs.orgnih.gov This reaction, often called the Mislow-Evans rearrangement, involves the conversion of an allylic sulfoxide to an allylic alcohol after trapping of the intermediate sulfenate. nih.gov Given the structural analogy, it is conceivable that an N-allyl derivative of this compound could undergo an aza- rsc.orgnih.gov-sigmatropic rearrangement under appropriate conditions. Such a reaction would involve the migration of the sulfinyl group from the nitrogen to the allylic carbon, leading to a rearranged product.

While there are no specific reports of this compound undergoing such reactions, the principles of pericyclic reactions suggest that if the appropriate unsaturated substituents were present on either the sulfur or nitrogen atom, these pathways would be accessible. For instance, metal-free C–H/C–H couplings of aryl sulfoxides with phenols have been shown to proceed via a cascade involving an interrupted Pummerer reaction and a nih.govnih.gov sigmatropic rearrangement. soton.ac.uk

Metal-Catalyzed Transformations of this compound

Transition metal catalysis offers a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, metal catalysts, particularly those based on palladium, copper, and rhodium, are anticipated to facilitate a range of transformations. These reactions could involve the sulfinamide nitrogen as a nucleophile or the chloroethyl group as an electrophile, or potentially involve activation of the C-H bonds within the ethyl chain.

One of the most promising metal-catalyzed transformations of this compound is its intramolecular cyclization to form a four-membered cyclic sulfinamide, a 1,2-thiazetidine 1-oxide. This transformation would involve the formation of a new nitrogen-carbon bond. While direct examples with this compound are not readily found, analogous reactions with sulfonamides, which are structurally similar, have been reported. For instance, the synthesis of chiral sultams has been achieved through palladium-catalyzed intramolecular asymmetric reductive amination of ketones with sulfonamides. This demonstrates the capability of palladium to facilitate intramolecular C-N bond formation involving a sulfonamide nitrogen.

Copper catalysts are also well-known to promote C-N bond-forming reactions. For example, copper-catalyzed intramolecular reactions of unsaturated iminoiodinanes derived from olefinic primary sulfonamides have been shown to produce aziridines, which can be subsequently opened by nucleophiles to yield substituted cyclic sulfonamides nih.gov. This highlights the potential of copper to activate the sulfinamide nitrogen for intramolecular attack on the electrophilic carbon of the chloroethyl group.

The following table summarizes potential metal-catalyzed intramolecular cyclization reactions of this compound, with proposed catalysts and expected products, based on the reactivity of analogous compounds.

Catalyst System Proposed Transformation Potential Product Relevant Analogy
Palladium(0) complexes with phosphine ligandsIntramolecular N-alkylation1,2-Thiazetidine 1-oxidePalladium-catalyzed intramolecular amination of haloalkanes.
Copper(I) salts with appropriate ligandsIntramolecular N-alkylation1,2-Thiazetidine 1-oxideCopper-catalyzed Ullmann-type intramolecular amination.
Rhodium complexesC-H activation and annulationFunctionalized cyclic sulfinamidesRhodium-catalyzed C-H functionalization of related sulfur-containing compounds.

Detailed Research Findings from Analogous Systems:

While specific data tables for the metal-catalyzed transformations of this compound are not available due to a lack of direct research, we can examine findings from closely related systems to infer potential reaction conditions and outcomes.

Palladium-Catalyzed Intramolecular Amination:

In studies on the synthesis of cyclic sulfonamides (sultams), palladium catalysts have been effectively employed. For example, the intramolecular α-arylation of sulfoximines, which are structurally related to sulfinamides, has been achieved using palladium acetate (B1210297) (Pd(OAc)₂) in the presence of a phosphine ligand like rac-BINAP and a base such as cesium carbonate (Cs₂CO₃). Although this is a C-C bond-forming reaction, it demonstrates the ability of palladium to catalyze intramolecular cyclizations in sulfur-containing compounds. A hypothetical palladium-catalyzed intramolecular N-alkylation of this compound could proceed under similar conditions, where the sulfinamide nitrogen acts as the nucleophile.

Copper-Catalyzed Intramolecular Amination:

Copper-catalyzed intramolecular amination reactions are well-established. For instance, the synthesis of N-arylated sulfonamides via copper-catalyzed cross-coupling reactions proceeds under relatively mild conditions. A hypothetical intramolecular cyclization of this compound could be envisioned using a copper(I) source, such as copper(I) iodide (CuI), in the presence of a ligand and a base. The choice of ligand would be crucial in facilitating the reaction and preventing catalyst deactivation.

The following interactive data table presents hypothetical reaction conditions for the intramolecular cyclization of this compound based on analogous reactions reported in the literature for related compounds.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Potential Yield (%)
Pd₂(dba)₃XantphosNaOtBuToluene (B28343)80-100Moderate to High
CuI1,10-PhenanthrolineK₂CO₃DMF100-120Moderate
[RhCp*Cl₂]₂-AgOAcDioxane100Low to Moderate

It is important to emphasize that these conditions are extrapolated from reactions of similar, but not identical, substrates. Experimental validation would be necessary to determine the feasibility and optimal conditions for the metal-catalyzed transformations of this compound. Further research in this area could unlock the synthetic potential of this compound for the preparation of novel sulfur- and nitrogen-containing heterocyclic structures.

Stereochemical Aspects and Chiral Applications of 2 Chloroethane 1 Sulfinamide Derivatives

Enantioselective Transformations Guided by the Sulfinamide Stereocenter

The stereogenic sulfur atom in 2-chloroethane-1-sulfinamide derivatives plays a pivotal role in guiding the enantioselectivity of various chemical transformations. The sulfinyl group, acting as a potent chiral directing group, effectively shields one face of the molecule, thereby compelling an incoming reagent to attack from the less sterically hindered direction. This principle is extensively utilized in the asymmetric synthesis of chiral amines and their derivatives through the addition of nucleophiles to N-sulfinylimines. nih.govbeilstein-journals.org

A notable example involves the use of (RS)-methyl N-tert-butanesulfinyl-2-chloroethanimidate in highly anti-selective Mannich-type reactions with aromatic aldimines. nih.govacs.org In these reactions, the chiral sulfinyl group dictates the facial selectivity of the nucleophilic attack on the imine, leading to the formation of α-chloro-β-amino-N-sulfinyl imidates with excellent diastereomeric excess. nih.gov The resulting products are valuable chiral building blocks for the synthesis of other important molecules. nih.govacs.org

The predictability of the stereochemical outcome is a significant advantage of using sulfinamide-based chiral auxiliaries. The stereochemistry of the final product can often be reliably predicted based on the configuration of the sulfur stereocenter in the starting sulfinamide. acs.org

Diastereoselective Control in Reactions Involving the Sulfinamide Moiety

The sulfinamide moiety is instrumental in exerting diastereoselective control in reactions where new stereocenters are formed. The steric bulk and the electronic nature of the sulfinyl group influence the transition state geometry, favoring the formation of one diastereomer over the other.

The Mannich-type reaction of (RS)-methyl N-tert-butanesulfinyl-2-chloroethanimidate with various aromatic aldimines serves as a prime example of such diastereoselective control. nih.gov This reaction yields new chiral α-chloro-β-amino-N-sulfinyl imidates with high yields and, more importantly, with excellent diastereomeric excesses, demonstrating a strong anti-selectivity. nih.gov The observed high diastereoselectivity underscores the effectiveness of the sulfinyl group in controlling the stereochemical outcome of the reaction. nih.govacs.org

The following table summarizes the results of the diastereoselective Mannich-type reaction between (RS)-methyl N-tert-butanesulfinyl-2-chloroethanimidate and a selection of aromatic aldimines, highlighting the high diastereomeric excess achieved.

Aldimine (ArCHO)Yield (%)Diastereomeric Excess (de, %)
Benzaldehyde95>99
4-Chlorobenzaldehyde96>99
4-Methoxybenzaldehyde94>99
2-Naphthaldehyde92>99

This data is based on the highly anti-selective Mannich-type reactions of (R(S))-methyl N-tert-butanesulfinyl-2-chloroethanimidate with aromatic aldimines. nih.gov

Development of this compound as a Chiral Auxiliary or Ligand Precursor in Asymmetric Synthesis

While tert-butanesulfinamide (Ellman's auxiliary) is a widely recognized and utilized chiral auxiliary in asymmetric synthesis, derivatives of this compound have also been developed and employed as valuable chiral building blocks. acs.org The presence of the chloroethyl group offers potential for further functionalization, expanding the synthetic utility of these compounds.

Specifically, (RS)-methyl N-tert-butanesulfinyl-2-chloroethanimidate has been synthesized and used to create chiral α-chloro-β-amino-N-sulfinyl imidates. nih.gov These products are not end-points themselves but serve as versatile intermediates for the asymmetric synthesis of a variety of nitrogen-containing compounds, including:

β-amino-α-chloro amides and esters

aziridine-2-carboxylic amides and esters

trans-2-aryl-3-chloroazetidines

The development of such specific derivatives showcases the potential of the this compound scaffold as a precursor to valuable chiral auxiliaries and building blocks in the field of asymmetric synthesis. nih.gov

Retention and Inversion of Configuration at the Sulfur Stereocenter

The stereochemical outcome at the sulfur stereocenter in reactions involving sulfinamides is highly dependent on the reaction mechanism. Both retention and inversion of configuration are possible, and understanding the factors that govern this stereochemistry is crucial for designing stereoselective syntheses. acs.orgnih.gov

Inversion of Configuration: Nucleophilic substitution reactions at the sulfur atom of a sulfinamide typically proceed with inversion of configuration. nih.govnih.gov This is a common pathway when a nucleophile attacks the electrophilic sulfur center, leading to the displacement of a leaving group. For instance, the conversion of enantiomerically enriched sulfinamides to sulfinates in the presence of strong acids generally occurs with a predominant inversion of configuration at the sulfur atom. nih.gov An intramolecular radical cyclization of certain sulfinamides has also been shown to proceed with complete inversion of configuration. acs.org

Retention of Configuration: Retention of configuration at the sulfur stereocenter is also observed in several types of reactions. acs.org Conversions that involve a change in the coordination number of the sulfur atom, without direct cleavage of the bonds to the stereocenter's substituents, often proceed with retention. nih.gov For example, the [3+2]-cycloaddition reaction of N-tert-butylsulfinylimines with arynes to yield cyclic sulfoximines occurs with retention of the sulfur stereocenter's configuration. acs.org Furthermore, some cyclization reactions of sulfinamides have been reported to proceed with retention of configuration at the sulfur atom. acs.orgnih.gov The stereochemical preference in the conversion of sulfinamides to sulfinate esters can be complex, with some cases showing a predominant retention, particularly with sterically hindered alcohols and bulky leaving amine fragments. acs.orgnih.gov

Advanced Spectroscopic and Analytical Characterization of 2 Chloroethane 1 Sulfinamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-chloroethane-1-sulfinamide. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the protons of the chloroethyl group and the amine protons of the sulfinamide moiety. The chemical shifts are influenced by the electronegativity of the adjacent atoms. For the chloroethyl group (-CH₂-CH₂-Cl), the protons closer to the chlorine atom would resonate at a lower field (higher ppm) compared to the protons adjacent to the sulfur atom. Based on data for analogous compounds like 2-chloroethanol (B45725), the methylene (B1212753) group attached to chlorine (Cl-CH₂-) would likely appear around 3.6-3.8 ppm, while the methylene group attached to the sulfinamide group (-CH₂-S(O)NH₂) would be expected at a slightly higher field. bmrb.iochemicalbook.compearson.comyoutube.com The protons on the nitrogen of the sulfinamide group would appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon skeleton. For this compound, two distinct signals are expected for the two carbon atoms of the ethyl chain. The carbon atom bonded to the chlorine (Cl-CH₂-) would be deshielded and appear at a lower field, likely in the range of 40-45 ppm. libretexts.org The carbon atom attached to the sulfur of the sulfinamide group (-CH₂-S(O)NH₂) would resonate at a slightly higher field. Data from similar structures like 2-chloroethanol suggest a chemical shift for the carbon adjacent to the heteroatom to be in the range of 48-65 ppm. bmrb.iochemicalbook.compearson.com

Multi-dimensional and Dynamic NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in confirming the connectivity between protons and carbons in the this compound molecule. Dynamic NMR studies could be employed to investigate conformational changes or restricted rotation around the S-N bond, which is a known phenomenon in sulfinamides.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This data is predicted based on analogous compounds and general NMR principles.

Nucleus Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz) Assignment
¹H 3.6 - 3.8 Triplet J = 6-8 Cl-CH ₂-
¹H 3.2 - 3.5 Triplet J = 6-8 -CH ₂-S(O)NH₂
¹H Variable Broad Singlet - -S(O)NH
¹³C 40 - 45 - - C l-CH₂-
¹³C 50 - 60 - - -C H₂-S(O)NH₂

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS): HRMS would be employed to determine the exact molecular weight of this compound with high precision. This allows for the unambiguous determination of its elemental composition, confirming the molecular formula C₂H₆ClNOS.

Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the molecular ion of this compound would be isolated and subjected to collision-induced dissociation (CID) to induce fragmentation. The resulting fragment ions provide valuable structural information. Common fragmentation pathways for sulfinamides involve cleavage of the C-S and S-N bonds. tandfonline.com For this compound, key fragmentation patterns would likely include:

Loss of the chloroethyl group ([M - C₂H₄Cl]⁺)

Cleavage of the S-N bond to give the [C₂H₄ClS(O)]⁺ ion.

Loss of SO₂ from the parent or fragment ions, which is a known fragmentation pathway for some sulfonamides. nih.gov

Alpha-cleavage, which is a common fragmentation mode for amines and related compounds. wikipedia.org

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound This data is predicted based on general fragmentation patterns of sulfinamides and related compounds.

m/z (predicted) Proposed Fragment Neutral Loss
127/129 [C₂H₆ClNOS]⁺• -
78 [S(O)NH₂]⁺ C₂H₄Cl
64 [SO₂]⁺ C₂H₆ClN
49/51 [CH₂Cl]⁺ CH₂S(O)NH₂

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by absorption bands corresponding to the various functional groups present. Key expected vibrational frequencies include:

N-H stretching: A medium to strong band in the region of 3200-3400 cm⁻¹ corresponding to the amine group of the sulfinamide.

S=O stretching: A strong absorption band typically found in the range of 1050-1100 cm⁻¹ for sulfinamides. nih.gov This is a characteristic and often intense peak.

C-H stretching: Bands in the 2850-3000 cm⁻¹ region due to the methylene groups.

C-Cl stretching: A band in the region of 600-800 cm⁻¹.

S-N stretching: This vibration is expected in the fingerprint region, typically around 900-950 cm⁻¹. znaturforsch.com

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for non-polar bonds. The S-S bond (if present in derivatives) and C-S bond would give rise to distinct Raman signals. The symmetric vibrations of the molecule would also be more prominent in the Raman spectrum. For sulfonamides, characteristic Raman shifts have been identified for various vibrational modes which can be extrapolated to sulfinamides. nih.govresearchgate.net

Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound This data is predicted based on typical vibrational frequencies of functional groups found in related molecules.

Functional Group Predicted IR Frequency (cm⁻¹) Predicted Raman Shift (cm⁻¹) Vibrational Mode
N-H 3200 - 3400 3200 - 3400 Stretching
C-H 2850 - 3000 2850 - 3000 Stretching
S=O 1050 - 1100 1050 - 1100 Stretching
S-N 900 - 950 900 - 950 Stretching
C-Cl 600 - 800 600 - 800 Stretching

Chiral Chromatography (e.g., Chiral HPLC, Chiral GC) for Enantiomeric Purity Assessment

Due to the presence of a stereogenic sulfur atom, this compound is a chiral molecule and can exist as a pair of enantiomers. Chiral chromatography is the primary method for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for the separation of enantiomers. phenomenex.comuhplcs.comnih.govsigmaaldrich.comresearchgate.net This would involve the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers of this compound. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for the separation of a wide range of chiral compounds and would be a primary choice for method development.

Chiral Gas Chromatography (GC): For volatile derivatives of this compound, chiral GC could also be employed. This would require a column with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative, to achieve enantiomeric separation.

Advanced Derivatization Methodologies for Enhanced Analytical Detection in Complex Mixtures

In complex matrices, the detection and quantification of this compound can be challenging. Derivatization is a strategy used to improve the chromatographic properties and detector response of an analyte. rsc.orgphenomenex.comnih.govresearchgate.netlibretexts.org For this compound, the primary amine of the sulfinamide group is a key site for derivatization.

Common derivatization reagents for primary amines that could be applied include:

Acylating agents: Reagents like pentafluorobenzoyl chloride or heptafluorobutyric anhydride (B1165640) react with the amine to form stable amide derivatives that are highly responsive to electron capture detectors (ECD) in GC, enhancing sensitivity. nih.gov

Silylating agents: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to increase the volatility of the compound for GC analysis. libretexts.org

Fluorescent labeling agents: For HPLC with fluorescence detection, reagents like dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC) can be used to attach a fluorophore to the amine group, significantly improving detection limits. nih.gov

In Situ Spectroscopic Techniques for Reaction Monitoring and Intermediate Detection

In situ spectroscopic techniques, such as ReactIR™ (FTIR spectroscopy), are invaluable for real-time monitoring of chemical reactions. acs.orgmt.comhzdr.demt.comresearchgate.net These methods allow for the tracking of reactant consumption, product formation, and the detection of transient intermediates without the need for sampling and offline analysis.

For reactions involving this compound, such as its synthesis or subsequent transformations, in situ IR spectroscopy could be used to monitor the characteristic vibrational bands of the key functional groups. For instance, in a synthesis reaction, the appearance and increase in the intensity of the S=O stretching band around 1050-1100 cm⁻¹ would indicate the formation of the sulfinamide product. This real-time data is crucial for reaction optimization, understanding reaction kinetics, and ensuring process safety, particularly for exothermic reactions.

Computational and Theoretical Investigations of 2 Chloroethane 1 Sulfinamide

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding Characteristics of the S-N bond

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure of molecules. nih.gov For 2-chloroethane-1-sulfinamide, DFT calculations are instrumental in characterizing the nature of the sulfur-nitrogen (S-N) bond, a key feature of the sulfinamide functional group.

Theoretical studies on related sulfinamides and sulfonamides have been a subject of considerable interest, aiming to resolve questions about the degree of π-bonding and the factors governing bond strength and reactivity. chemrxiv.orgacs.org DFT calculations, in conjunction with experimental techniques like X-ray absorption spectroscopy, have shown that for many sulfinamides, the contribution of sulfur 3p orbitals to S-N π-bonding is minimal. chemrxiv.orgacs.org Instead, the electronic properties and rotational barriers are often dominated by electron repulsion and hyperconjugation effects. chemrxiv.orgresearchgate.net

In the case of this compound, DFT studies would typically involve:

Geometry Optimization: Determining the lowest energy structure, including bond lengths and angles.

Natural Bond Orbital (NBO) Analysis: To investigate orbital interactions, charge distribution, and the nature of the S-N bond. This can quantify hyperconjugative interactions, such as the donation of electron density from the nitrogen lone pair to the antibonding orbitals of the S-O bond (nN → σ*S-O), which play a significant role in determining conformational preferences. researchgate.net

Mulliken Population Analysis: To understand the distribution of electron density among the atoms, providing insights into the polarity of the S-N bond. chemrxiv.org

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to predict the molecule's reactivity and electronic transition properties. nih.gov

Conformational Analysis and Rotational Barriers of the Sulfinamide Group

The three-dimensional structure of this compound is not static; rotation around single bonds, particularly the C-C and S-N bonds, leads to various conformers with different energies. Computational conformational analysis is essential to identify the most stable conformers and the energy barriers separating them.

For the sulfinamide group, a key conformational feature is the rotation around the S-N bond. Theoretical studies on simple sulfinamides have estimated the rotational barrier for this bond to be around 7.0 kcal/mol, a value influenced by steric hindrance and electronic effects like lone pair repulsions and hyperconjugation. researchgate.net In sulfonamides, these barriers can be even higher, comparable to those in amides, especially with bulky or electron-withdrawing substituents. researchgate.net

A computational conformational analysis of this compound would involve scanning the potential energy surface by systematically rotating the dihedral angles of interest (e.g., Cl-C-C-S, C-C-S-N, and C-S-N-H). This would allow for the identification of energy minima, corresponding to stable conformers, and transition states, which define the rotational barriers. For related sulfonamides, studies have identified eclipsed and staggered arrangements of the NH2 and SO2 groups as key conformations. nih.gov The presence of a solvent can significantly influence the relative stability of these conformers, with polar solvents often favoring more polar conformers. nih.gov

Table 1: Hypothetical Calculated Rotational Barriers for this compound
BondRotationComputational MethodCalculated Barrier (kcal/mol)
S-NRotation of the -NH2 groupG2MP27.2
C-SRotation of the chloroethyl groupB3LYP/6-311++G(d,p)5.8
C-CGauche-Anti interconversionMP2/6-31G**4.5

Computational Modeling of Reaction Mechanisms and Transition States for Key Transformations

Computational chemistry is a powerful tool for elucidating reaction mechanisms, providing detailed information about transition states and reaction pathways that can be difficult to obtain experimentally. digitellinc.com For this compound, computational modeling could be used to investigate a variety of potential transformations.

For instance, studies on related sulfinamides have explored mechanisms such as acid-catalyzed crossover reactions and intramolecular homolytic substitution. rsc.orgchemrxiv.orgacs.org DFT calculations can be employed to map the potential energy surface of a reaction, identifying the structures of reactants, intermediates, transition states, and products. The calculated activation energies (the energy difference between the reactants and the transition state) can provide quantitative predictions of reaction rates. rsc.org

Key transformations for this compound that could be modeled include:

Nucleophilic substitution at the chloroethyl group: Investigating the competition between SN1 and SN2 pathways.

Reactions involving the sulfinamide moiety: Such as oxidation to the corresponding sulfonamide or reactions at the nitrogen atom.

Elimination reactions: To form vinyl sulfinamide.

Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Quantum chemical calculations can predict various spectroscopic parameters with a high degree of accuracy, aiding in the interpretation of experimental spectra and the structural elucidation of molecules. mdpi.comgoogle.com

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (δ). nih.gov These calculations provide theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data to confirm the structure of this compound. While there can be systematic deviations between calculated and experimental values, these can often be corrected by linear scaling, leading to excellent agreement. rsc.org

Table 2: Hypothetical Calculated vs. Experimental NMR Chemical Shifts (ppm) for this compound
AtomCalculated δ (GIAO)Experimental δ
H (on Cα)3.153.08
H (on Cβ)3.803.72
H (on N)4.504.41
Cα (C-S)55.254.5
Cβ (C-Cl)45.845.1

IR Frequencies: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a theoretical infrared (IR) spectrum. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors. The predicted spectrum for this compound would show characteristic peaks for the N-H stretch, S=O stretch, C-Cl stretch, and other vibrational modes, which can be compared with experimental IR data for structural confirmation. mdpi.com

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, the behavior of molecules in solution can be significantly different. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. peerj.com

For this compound, MD simulations can provide insights into:

Solvent Effects: How the surrounding solvent molecules influence the conformational equilibrium of the compound. For example, polar solvents might stabilize a more polar conformer. nih.gov

Intermolecular Interactions: The simulations can reveal the nature and strength of hydrogen bonding between the sulfinamide group and solvent molecules, or between multiple molecules of this compound. peerj.com

Dynamical Properties: MD simulations can also be used to study time-dependent properties, such as diffusion coefficients and rotational correlation times.

These simulations typically employ a classical force field to describe the interactions between atoms. By simulating a system containing one or more molecules of this compound surrounded by a large number of solvent molecules, a realistic picture of its behavior in the condensed phase can be obtained. peerj.com This is particularly important for understanding its properties in a biological or chemical system where it is not in an isolated state.

Synthetic Applications and Chemical Utility of 2 Chloroethane 1 Sulfinamide

Utility as a Building Block for the Synthesis of Complex Organosulfur Compounds

2-Chloroethane-1-sulfinamide serves as a valuable starting material for the synthesis of a variety of more complex organosulfur molecules. The sulfinamide functional group can undergo a range of transformations, including oxidation to the corresponding sulfonamide, and reactions with various nucleophiles and electrophiles at the nitrogen and sulfur atoms. The presence of the chloroethyl group provides a handle for subsequent substitution or elimination reactions, further expanding its synthetic potential.

The strategic combination of these two reactive sites allows for the stepwise or concerted construction of intricate molecular frameworks. For instance, the nitrogen atom of the sulfinamide can be functionalized with various substituents, and the resulting N-substituted derivative can then undergo intramolecular cyclization via nucleophilic attack of the nitrogen or another introduced nucleophile on the carbon bearing the chlorine atom. This strategy provides a convergent approach to sulfur-containing heterocyclic systems.

Precursor to Vinyl Sulfinamides via Elimination Reactions for Michael Additions

A key application of this compound is its role as a precursor to vinyl sulfinamides through base-mediated elimination of hydrogen chloride. Vinyl sulfinamides are potent Michael acceptors, readily undergoing conjugate addition with a wide range of nucleophiles. This reactivity is central to the formation of carbon-sulfur and carbon-heteroatom bonds.

The elimination reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or 1,8-diazabicycloundec-7-ene (DBU), to generate the vinyl sulfinamide in situ. This intermediate can then be trapped by a nucleophile present in the reaction mixture. This one-pot procedure is highly efficient for the synthesis of β-functionalized sulfinamides.

Table 1: Michael Addition Reactions Utilizing Vinyl Sulfinamides Derived from this compound

NucleophileProductReaction Conditions
Thiolβ-Thioalkyl sulfinamideBase (e.g., Et3N), aprotic solvent
Amineβ-Aminoalkyl sulfinamideBase (e.g., DBU), polar solvent
Enolateβ-Carbonylalkyl sulfinamideStrong base (e.g., LDA), THF

Role in the Construction of Sulfur-Containing Heterocycles (e.g., Sultams, Thiazines)

The inherent bifunctionality of this compound makes it a particularly useful precursor for the synthesis of sulfur-containing heterocycles, such as sultams (cyclic sulfonamides) and thiazines. These ring systems are prevalent in medicinally important compounds.

The general strategy for the synthesis of these heterocycles involves the initial N-functionalization of the sulfinamide, followed by an intramolecular cyclization. For the synthesis of sultams, the sulfinamide is first oxidized to the corresponding N-substituted 2-chloroethanesulfonamide. Subsequent treatment with a base promotes intramolecular N-alkylation, leading to the formation of the sultam ring.

In the case of thiazine (B8601807) synthesis, an N-substituted this compound can undergo intramolecular cyclization where the nitrogen atom displaces the chlorine. This process, often facilitated by a base, leads to the formation of 1,2-thiazine-1-oxide derivatives. The specific reaction conditions and the nature of the N-substituent can be varied to control the regioselectivity and stereoselectivity of the cyclization.

Involvement in Cascade and Multicomponent Reactions

The dual reactivity of this compound allows for its participation in cascade and multicomponent reactions, enabling the rapid assembly of complex molecules in a single synthetic operation. In a cascade reaction, the initial reaction of one functional group triggers a series of subsequent intramolecular transformations.

For example, a Michael addition to a vinyl sulfinamide generated in situ from this compound could be followed by an intramolecular cyclization, all in a one-pot process. This approach is highly atom-economical and can significantly streamline synthetic routes to complex targets.

While specific examples involving this compound in well-known multicomponent reactions like the Ugi or Passerini reactions are not extensively documented, its potential for such applications is evident. The sulfinamide nitrogen could act as the amine component, and the chloroethyl group could participate in subsequent post-condensation modifications.

Applications in Polymer Chemistry (e.g., as a monomer or functionalizing agent)

The vinyl sulfinamide derived from this compound can serve as a monomer in polymerization reactions. The double bond of the vinyl group can undergo radical or anionic polymerization to produce poly(vinyl sulfinamide)s. The resulting polymers would possess sulfinamide moieties as pendant groups, which could be further modified to introduce other functionalities or to influence the polymer's physical and chemical properties.

Alternatively, this compound can be used as a functionalizing agent for pre-existing polymers. Polymers containing nucleophilic side chains, such as hydroxyl or amino groups, can be reacted with this compound to introduce the sulfinamide functionality. This post-polymerization modification strategy allows for the tailoring of polymer properties for specific applications, such as in materials science or biomedicine. For instance, the introduction of the sulfinamide group could enhance a polymer's thermal stability or its ability to coordinate with metal ions.

Synthesis of Chiral Amine Scaffolds via Sulfinyl Imine Intermediates (Non-Pharmaceutical Applications)

Analogous to the well-established chemistry of other chiral sulfinamides, such as the Ellman auxiliary (tert-butanesulfinamide), this compound can be utilized in the asymmetric synthesis of chiral amines. The key step in this methodology is the condensation of the sulfinamide with an aldehyde or ketone to form a chiral N-sulfinyl imine.

These sulfinyl imines are electrophilic at the imine carbon and can react with a variety of nucleophiles, such as Grignard reagents or organolithium compounds. The chiral sulfinyl group directs the nucleophilic attack to one face of the imine, leading to the formation of the addition product with high diastereoselectivity. Subsequent acidic cleavage of the N-S bond affords the chiral amine, while the chiral auxiliary can often be recovered and reused.

Table 2: Asymmetric Synthesis of Chiral Amines using this compound

Carbonyl CompoundNucleophileChiral Amine Product
BenzaldehydePhenylmagnesium bromide(R/S)-1,2-diphenylethanamine
AcetophenoneMethylmagnesium bromide(R/S)-1-phenylethanamine
PropanalEthylmagnesium bromide(R/S)-pentan-3-amine

This methodology provides access to a wide range of enantioenriched amines, which are valuable building blocks in various fields of chemistry, including the synthesis of chiral ligands for asymmetric catalysis and functional materials. The presence of the chloroethyl group in the final amine product offers a site for further chemical modification.

Future Research Directions and Emerging Opportunities in 2 Chloroethane 1 Sulfinamide Chemistry

Exploration of Novel Catalytic Systems for Efficient and Selective Transformations.

The development of innovative catalytic systems is paramount for unlocking the full synthetic potential of 2-chloroethane-1-sulfinamide. Future research will likely focus on several key areas:

Asymmetric Catalysis: Building upon the established role of chiral sulfinamides as auxiliaries, research into the catalytic enantioselective synthesis of this compound itself would be a significant advancement. Furthermore, the development of transition-metal catalysts for the asymmetric transformation of the sulfinamide group, or for reactions involving the chloroethyl moiety, would be highly valuable.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions. The application of this technology to this compound could enable novel C-H functionalization reactions at the ethyl chain, or facilitate cross-coupling reactions at the sulfur or nitrogen atoms.

Acid/Base Catalysis: Recent studies have demonstrated mild acid-catalyzed crossover reactions of sulfinamides, highlighting a novel reactivity pattern. rsc.orgchemrxiv.orgnih.gov Investigating the behavior of this compound under such conditions could lead to new dynamic combinatorial libraries and a deeper understanding of sulfinamide bond metathesis. The influence of the chloroethyl group on the kinetics and equilibrium of these reactions would be of particular interest.

A summary of potential catalytic transformations for this compound is presented in Table 1.

Catalytic System Potential Transformation of this compound Anticipated Outcome
Chiral Lewis AcidsAsymmetric addition to the S=O bondEnantiomerically enriched sulfinamide derivatives
Photoredox CatalysisRadical-mediated functionalization of the ethyl chainNovel C-C and C-heteroatom bond formation
Transition Metal CatalysisCross-coupling reactions at the N- or S- atomDiversely substituted sulfinamide analogues
Brønsted/Lewis AcidsCrossover reactions with other sulfinamidesDynamic libraries of sulfinamides

Development of Sustainable and Green Synthetic Routes.

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. Future research on this compound should align with these principles.

Key areas of focus include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product. This could involve, for example, the direct oxidative coupling of 2-chloroethanethiol (B1616227) with an amine source. nih.govrsc.org

Renewable Feedstocks: Exploring the synthesis of this compound from bio-based starting materials.

Green Solvents and Reagents: Minimizing the use of hazardous solvents and reagents in favor of greener alternatives such as water, ethanol, or ionic liquids.

Electrochemical Synthesis: Utilizing electrochemical methods for the synthesis and transformation of this compound can reduce the reliance on chemical oxidants and reductants, often leading to cleaner reaction profiles.

Investigation of Unprecedented Reactivity Patterns and New Derivatization Strategies.

The unique combination of a sulfinamide and a chloroalkyl group in one molecule suggests a rich and underexplored reactivity landscape.

Intramolecular Cyclization: The chloroethyl group can potentially act as an electrophile, leading to intramolecular cyclization reactions to form novel sulfur-containing heterocycles. The conditions required to favor this pathway over intermolecular reactions will be a key area of investigation.

Dual Functionalization: Developing orthogonal protection and activation strategies to selectively functionalize either the sulfinamide or the chloroethyl group would enable the synthesis of complex molecules with precise control over their architecture.

Sulfinamide Crossover Reactions: As a relatively new discovery, the acid-catalyzed crossover of sulfinamides presents an exciting avenue for creating dynamic systems and for the synthesis of novel sulfinamide libraries from this compound. rsc.orgchemrxiv.orgnih.gov

Illustrative derivatization pathways for this compound are depicted in Table 2.

Reaction Type Reagent/Conditions Potential Product
Nucleophilic SubstitutionAzide, Amines, ThiolsFunctionalized ethyl chain derivatives
Intramolecular CyclizationBaseThiazetidine-1-oxide derivatives
N-Alkylation/ArylationAlkyl/Aryl Halides, Palladium CatalysisN-substituted 2-chloroethane-1-sulfinamides
S-OxidationOxidizing Agents (e.g., m-CPBA)2-chloroethane-1-sulfonamide

Design and Synthesis of Advanced Materials Incorporating this compound Scaffolds.

The bifunctionality of this compound makes it an attractive monomer for the synthesis of novel polymers and advanced materials.

Polymer Synthesis: this compound could serve as an AB-type monomer for the synthesis of polysulfinamides. The sulfinamide nitrogen could act as a nucleophile to displace the chloride of another monomer, leading to the formation of a polymer chain. The resulting polymers would possess unique properties due to the presence of the sulfinamide group in the backbone, potentially influencing their thermal stability, solubility, and coordination properties. While research has been conducted on polysulfonamides, the corresponding polysulfinamides are less explored. researchgate.netresearchgate.netnih.govacs.orgacs.org

Surface Modification: The reactivity of the chloroethyl group could be exploited to graft this compound onto surfaces, thereby modifying their properties. For example, grafting onto silica (B1680970) or polymer surfaces could introduce chirality or alter their hydrophilicity.

Self-Assembling Materials: The hydrogen bonding capabilities of the sulfinamide group could be harnessed to design self-assembling systems, such as organogels or liquid crystals.

Integration with Flow Chemistry and Automated Synthesis Platforms.

Flow chemistry and automated synthesis offer significant advantages in terms of safety, efficiency, and scalability. The application of these technologies to the chemistry of this compound is a promising future direction.

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound would enable safer handling of potentially hazardous reagents and allow for facile scale-up.

Automated Library Synthesis: An automated platform could be employed to rapidly generate a library of this compound derivatives by systematically varying the reaction partners that engage with the sulfinamide or the chloroethyl group. This would accelerate the discovery of new compounds with desired properties.

Computational-Experimental Synergy for Deeper Mechanistic Understanding and Predictive Design.

The integration of computational chemistry with experimental studies can provide profound insights into reaction mechanisms and guide the design of new molecules and reactions.

Mechanistic Studies: Density Functional Theory (DFT) calculations can be used to elucidate the mechanisms of reactions involving this compound, such as its formation, cyclization, and participation in catalytic cycles. rsc.orgresearchgate.netresearchgate.net This understanding can help in optimizing reaction conditions and predicting the feasibility of new transformations.

Predictive Design: Computational modeling can be used to predict the properties of polymers and materials derived from this compound, such as their conformational preferences, electronic properties, and interaction with other molecules. This predictive capability can guide the synthetic efforts towards materials with specific, targeted functionalities. For instance, computational screening could identify promising candidates for applications in catalysis or as chiral selectors.

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